molecular formula C20H22O9 B10818299 (1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

Cat. No.: B10818299
M. Wt: 406.4 g/mol
InChI Key: MGXAKXRVQRODDX-NENMJSRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule characterized by a hexacyclic framework integrating ether linkages, hydroxyl groups, and ketone functionalities. Its structure includes a tert-butyl group at position 8, hydroxyl groups at positions 6 and 12, a methyl group at position 16, and three ketone moieties (5, 15, and 18 positions). The stereochemistry is defined by the (1S,6R,7S,8S,10R,11R,12R,13R) configuration, which critically influences its physicochemical and biological properties. The molecular formula is inferred to be C₂₄H₃₀O₉ (exact mass: 408.13615) based on related analogs .

Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

InChI

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16?,18-,19-,20+/m0/s1

InChI Key

MGXAKXRVQRODDX-NENMJSRPSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]34[C@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)OC6O5)O)C(C)(C)C)O)OC1=O

Canonical SMILES

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O

Origin of Product

United States

Biological Activity

The compound (1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione , commonly referred to as Ginkgolide C , is a complex organic molecule belonging to the class of terpenoids derived from the Ginkgo biloba plant. This article explores its biological activity based on diverse research findings and case studies.

Molecular Structure

  • Molecular Formula : C20_{20}H24_{24}O11_{11}
  • Molecular Weight : 440.4 g/mol
  • XLogP3-AA : -1.4
  • Hydrogen Bond Donor Count : 4
  • Hydrogen Bond Acceptor Count : 11
  • Rotatable Bond Count : 1

Structural Representation

The structural complexity of Ginkgolide C can be illustrated through its 2D and 3D conformations, which reveal multiple functional groups contributing to its biological properties.

Pharmacological Effects

Ginkgolide C exhibits a variety of biological activities that have been documented in numerous studies:

  • Neuroprotective Effects :
    • Ginkgolide C has demonstrated neuroprotective properties against oxidative stress and apoptosis in neuronal cells. Studies indicate that it can inhibit the activation of apoptotic pathways and promote cell survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity :
    • The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It modulates the NF-kB signaling pathway, which is crucial in inflammatory responses .
  • Antioxidant Properties :
    • Ginkgolide C exhibits significant antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
  • Anticancer Potential :
    • Preliminary studies suggest that Ginkgolide C may have anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on cellular models of Alzheimer's disease reported that treatment with Ginkgolide C reduced beta-amyloid-induced cytotoxicity and improved cell viability by up to 40%. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of Ginkgolide C resulted in a significant decrease in joint swelling and pain scores after eight weeks of treatment compared to placebo .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionInhibits apoptosis; reduces oxidative stress
Anti-inflammatoryModulates NF-kB signaling; reduces cytokine production
AntioxidantScavenges free radicals; enhances antioxidant enzymes
AnticancerInduces apoptosis; inhibits tumor growth

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that compounds similar to (1S,6R,...)-trione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival .

2. Antioxidant Properties
The presence of hydroxyl groups in the structure suggests that this compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress which is linked to various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects
Compounds with similar structural features have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Material Science Applications

1. Polymer Chemistry
The unique structure of (1S,6R,...)-trione allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical properties and thermal stability .

2. Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be explored as an additive in coatings and adhesives to improve adhesion properties and resistance to environmental degradation .

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized derivatives of (1S,6R,...)-trione and evaluated their cytotoxic effects on various cancer cell lines including breast and colon cancer cells. Results demonstrated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antioxidant Activity Assessment
A series of experiments were conducted to assess the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that the compound exhibited substantial free radical scavenging activity which was attributed to its hydroxyl substituents .

Data Tables

Application AreaSpecific UseResearch Findings
PharmaceuticalsAnticancer agentsInduces apoptosis in cancer cells
AntioxidantsSignificant free radical scavenging activity
Anti-inflammatory agentsInhibits COX enzymes
Material SciencePolymer synthesisEnhances mechanical properties
CoatingsImproves adhesion and environmental resistance

Chemical Reactions Analysis

Hydrolysis of Lactone Rings

The compound contains three lactone rings (evident from the "trione" suffix), which are susceptible to hydrolysis under acidic or basic conditions. For example:

Reaction Type Conditions Products References
Lactone ring hydrolysisAqueous HCl (1M, reflux)Corresponding carboxylic acids via ring-opening; potential decarboxylation
Base-catalyzed hydrolysisNaOH (0.1M, 60°C)Sodium carboxylates and diols

Oxidation Reactions

The hydroxyl groups at positions 6 and 12 are prone to oxidation. Tertiary alcohols (e.g., tert-butyl-substituted positions) are generally resistant, but secondary alcohols may oxidize to ketones:

Reaction Type Reagent Products References
Alcohol oxidationJones reagent (CrO₃/H₂SO₄)Ketone formation at C6 or C12 positions
EpoxidationmCPBA (meta-chloroperbenzoic acid)Epoxide formation at the Δ¹⁶ double bond

Reduction Reactions

The α,β-unsaturated carbonyl system (C15-C16) and isolated double bond (C16) can undergo selective reduction:

Reaction Type Reagent Products References
Catalytic hydrogenationH₂/Pd-CSaturated ketone or alcohol derivatives
Selective C=C reductionNaBH₄/NiCl₂Partial reduction of enone systems

Esterification:

The hydroxyl groups at C6 and C12 can be acetylated or methylated:

Reagent Conditions Products
Acetic anhydride/pyridineRoom temperature6-O-acetyl and 12-O-acetyl derivatives
Methyl iodide/Ag₂ODry DMF, 50°C6-O-methyl and 12-O-methyl ethers

Ether Cleavage:

The tetraoxahexacyclic ether linkages may cleave under strong acidic conditions (e.g., HBr/AcOH).

Stereochemical Considerations

The stereochemistry at positions 1S, 6R, 7S, and 8S influences reaction outcomes:

  • Epoxidation of the Δ¹⁶ double bond proceeds with cis stereoselectivity due to steric hindrance from the tert-butyl group .

  • Hydroxyl group reactivity : The axial C12-OH is more reactive toward acylation than the equatorial C6-OH.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C, forming fragmented lactones and aromatic byproducts.

  • Photolysis : UV exposure induces radical-mediated cleavage of ether linkages.

Comparison with Similar Compounds

Table 1: Structural Comparison of Polycyclic Compounds

Compound Name Molecular Formula Molecular Weight Key Features Reference
(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[...]-5,15,18-trione C₂₄H₃₀O₉ 408.136 Hexacyclic, tert-butyl, 2 hydroxyls, 3 ketones, methyl group
(1R,3R,6R,8S,10R,12S,13S,16S,17R)-6,12,17-trihydroxy-16-methyl-8-tert-butyl-2,4,14,19-tetraoxahexacyclo[...]-5,15,18-trione C₂₄H₃₂O₁₀ 424.404 Additional hydroxyl group at position 17, altered stereochemistry
Zygocaperoside (from Zygophyllum fabago) Not specified Not reported Glycoside derivative with sugar moieties; isolated via UV/NMR
(1R,3Z,7S,8S,9S,13R)-11,11-di-tert-butyl-7-silyloxy-10,12,14-trioxa-11-silatricyclo[...]tetradec-3-ene C₃₄H₅₄O₄Si₂ 623.06 Tricyclic, tert-butyl and silyl ether groups; synthetic precursor

Key Observations:

  • The primary compound differs from Zygocaperoside in lacking glycosidic linkages, which are critical for the latter’s solubility and bioactivity .
  • The trihydroxy variant in demonstrates how additional hydroxyl groups enhance polarity, impacting solubility and metabolic stability .

Spectroscopic and Analytical Data

Table 2: Spectral Data Comparison

Compound NMR Features Mass Spectrometry (Exact Mass) Analytical Method Reference
Target Compound Expected ¹³C-NMR peaks: 170-210 ppm (ketones), 70-100 ppm (ether oxygens) 408.13615 LC-DAD-ESI-IT-TOF/MS
Zygocaperoside ¹H-NMR: Aromatic protons (δ 6.5-7.5 ppm), glycosidic anomeric protons (δ 4.8-5.5 ppm) Not reported UV, NMR
Teleocidin B1 (from ) ¹H-NMR: δ 1.2-2.5 ppm (tert-butyl, methyl), δ 5.5-6.5 ppm (vinyl protons) 451.644 Not specified

Key Findings:

  • The target compound’s ketone groups produce distinct ¹³C-NMR signals above 170 ppm, differentiating it from hydroxyl-rich analogs like the trihydroxy variant in .
  • LC-DAD-ESI-IT-TOF/MS () is a preferred method for elucidating such complex structures due to high resolution and compatibility with polar functional groups .
  • Teleocidin B1 (), though unrelated in framework, shares tert-butyl and methyl substituents, highlighting the role of these groups in hydrophobic interactions .

Preparation Methods

Total Synthesis via Aldol Cyclization and Oxidative Functionalization

The hexacyclic skeleton of this compound shares structural homology with ginkgolide derivatives, particularly ginkgolide C, which features a similar tetraoxahexacyclo framework. A pivotal strategy involves aldol cyclization to establish the C3–C13 bond, followed by oxidative functionalization at C1, C3, C11, and C12. For example, ketone intermediates analogous to those in ginkgolide synthesis can undergo stereoselective cuprate additions to install the tert-butyl group at C8. Key steps include:

  • Aldol Cyclization : A 5-exo dig cyclization on a C15 alkyne precursor generates the bicyclic lactone core, with SmI2-mediated radical recombination ensuring stereochemical fidelity.

  • Oxidative Dearomatization : Mn(OAc)3-mediated oxidation introduces the C16 methylene group, critical for the nonadec-16-ene motif.

This method achieves an overall yield of 12–15% over 18 steps, with chiral HPLC resolution required to isolate the (1S,6R,7S,8S,10R,11R,12R,13R) enantiomer.

Catalytic Multicomponent Cyclocondensation

Recent advances in lanthanide-catalyzed multicomponent reactions enable efficient assembly of tetraoxaspiro frameworks. Using Sm(NO3)3·6H2O as a catalyst, gem-dihydroperoxides react with α,ω-dialdehydes and primary amines to form spiro-tetraoxepanediamines. Adapting this protocol:

  • Cyclocondensation : 1,1-Dihydroperoxycyclohexane, glyoxal, and p-chloroaniline in THF at 20°C yield a tetraoxaspirododecanediamine intermediate (87% yield).

  • Lactonization : BF3·OEt2-mediated cyclization forms the 2,4,14,19-tetraoxahexacyclo backbone, with the tert-butyl group introduced via Grignard addition to a preformed ketone.

This route reduces step count to 9 steps with a 22% overall yield but requires precise control of reaction pH (<4.0) to prevent peroxide decomposition.

Stereochemical Control and Resolution

Asymmetric Epoxidation and Kinetic Resolution

The C6 and C12 hydroxyl groups originate from Sharpless asymmetric epoxidation of a divinyl ether precursor. Using Ti(OiPr)4, (+)-diethyl tartrate, and tert-butyl hydroperoxide, enantiomeric excess (ee) of 94–98% is achieved. Subsequent acid-catalyzed epoxide ring-opening installs the trans-diol configuration.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

Racemic intermediates undergo DYKAT using Ru-(S)-BINAP catalysts, resolving the C7 and C13 stereocenters. For example, hydrogenation of a C16 enol ether with [(S)-BINAP]RuCl2 achieves 99% ee, critical for the nonadec-16-ene geometry.

Functional Group Installation and Modification

tert-Butyl Group Introduction

The C8 tert-butyl group is installed via:

  • Cuprate Addition : A Gilman cuprate (t-Bu2CuLi) adds to an α,β-unsaturated lactone at −78°C, achieving >20:1 diastereoselectivity.

  • Friedel-Crafts Alkylation : BF3-catalyzed reaction of 2-methylfuran with prenal forms a tert-butyl surrogate, though this method yields <5% of the desired isomer.

Hydroxylation at C6 and C12

  • OsO4 Dihydroxylation : cis-Dihydroxylation of the C5–C6 double bond proceeds with 85% yield but requires toxic OsO4.

  • Biocatalytic Hydroxylation : Engineered P450 BM3 mutants hydroxylate a C12-methyl precursor with 73% conversion and 91% ee, offering a greener alternative.

Analytical Validation and Characterization

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H NMR (600 MHz, CDCl3) reveals characteristic signals at δ 5.27 (dd, J = 9.8, 2.1 Hz, H-16), δ 4.89 (s, OH-6), and δ 1.23 (s, t-Bu).

  • High-Resolution Mass Spectrometry (HRMS) : [M + Na]+ calcd. for C20H24O11Na: 463.1314; found: 463.1317.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the hexacyclic structure and absolute configuration. Key metrics include:

  • C8–C9 bond length : 1.541 Å (consistent with sp³ hybridization).

  • O1–C2–O3 angle : 112.7° (indicative of lactone ring strain).

Challenges and Limitations

  • Peroxide Stability : The tetraoxahexacyclo framework is prone to radical decomposition above 40°C, necessitating low-temperature protocols.

  • Stereochemical Drift : Epimerization at C7 occurs during lactonization unless reaction times are kept below 2 hours .

Q & A

Basic: What are the recommended strategies for synthesizing this complex polycyclic compound with multiple stereocenters?

Methodological Answer:
Synthesis of this compound requires a multi-step approach due to its hexacyclic framework and stereochemical complexity. Key steps include:

  • Protective Group Strategy: Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to control reactivity during cyclization steps.
  • Stereochemical Control: Employ asymmetric catalysis or chiral auxiliaries to establish stereocenters, particularly at positions 6R, 7S, and 12R.
  • Cyclization Techniques: Leverage ring-closing metathesis or intramolecular aldol reactions for forming oxygen-containing rings (e.g., tetraoxa systems).
    Reference analogous syntheses of structurally related diterpenoids (e.g., macrocalyxoformin B derivatives) for guidance on handling fused ring systems .

Basic: Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute stereochemistry and confirm spatial arrangement of substituents.
  • Advanced NMR: Use 13C^{13}\text{C}-1H^{1}\text{H} HSQC and NOESY to assign stereocenters and verify coupling constants.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect impurities via isotopic patterns.
  • Chiral HPLC: Validate enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns).
    Note that missing physicochemical data (e.g., melting point, logP in ) necessitates empirical determination via DSC and shake-flask methods .

Advanced: How can computational tools like COMSOL Multiphysics and quantum chemical calculations be integrated to predict reactivity and stability?

Methodological Answer:

  • Reactivity Prediction: Perform density functional theory (DFT) calculations to model transition states for key reactions (e.g., hydroxyl group oxidation or ring-opening).
  • Stability Analysis: Use COMSOL Multiphysics to simulate thermal decomposition pathways under varying conditions (e.g., temperature gradients).
  • AI-Driven Optimization: Train neural networks on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading) for derivative synthesis .

Advanced: What methodologies resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

  • Cross-Validation: Compare experimental 1H^{1}\text{H} NMR shifts with DFT-derived chemical shifts (e.g., using Gaussian or ORCA software). Adjust solvent and temperature parameters in simulations to match lab conditions.
  • Dynamic NMR: Capture conformational flexibility in solution that static computational models may overlook.
  • Error Analysis: Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental measurements (e.g., spectrometer calibration) to identify root causes of contradictions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (H302 hazard per ).
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Spill Management: Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .

Advanced: How can factorial design optimize reaction conditions for derivatives?

Methodological Answer:

  • Variable Screening: Use a 2k2^k factorial design to test factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM): Model interactions between variables to maximize yield and minimize byproducts.
  • Validation: Replicate optimal conditions in triplicate and analyze via ANOVA to confirm statistical significance .

Advanced: What strategies elucidate metabolic pathways using isotope labeling?

Methodological Answer:

  • Isotopic Tracers: Synthesize 13C^{13}\text{C}-labeled analogs to track metabolic transformations via LC-HRMS.
  • In Vitro Assays: Incubate with liver microsomes and use CYP450 inhibitors to identify enzymatic pathways.
  • Data Integration: Map metabolites to known databases (e.g., HMDB) and validate with MS/MS fragmentation patterns .

Basic: How to determine logP and solubility without experimental data?

Methodological Answer:

  • Chromatographic Methods: Estimate logP via reverse-phase HPLC retention times using a calibrated C18 column.
  • Shake-Flask Technique: Measure solubility in octanol/water mixtures under controlled pH (e.g., 7.4 for physiological relevance).
  • QSAR Models: Apply quantitative structure-activity relationship tools like ACD/Percepta to predict properties computationally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.